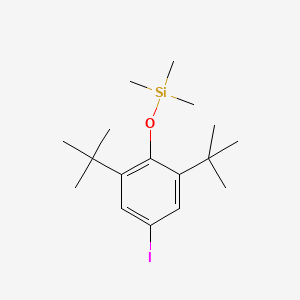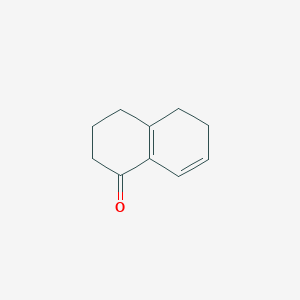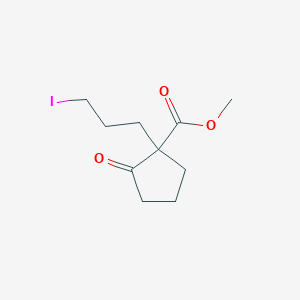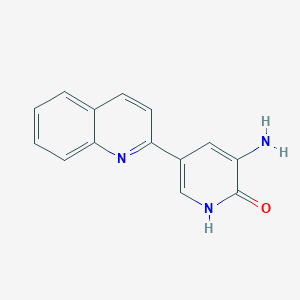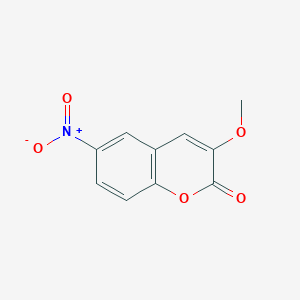![molecular formula C14H10N2O3 B14308567 Acetophenone, 2-[(p-nitrophenyl)imino]- CAS No. 113628-30-1](/img/structure/B14308567.png)
Acetophenone, 2-[(p-nitrophenyl)imino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 2-[(p-nitrophenyl)imino]- is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrophenyl group attached to the imine nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-[(p-nitrophenyl)imino]- typically involves the reaction of acetophenone with p-nitroaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as tin(IV) hydrogen phosphate can improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Acetophenone, 2-[(p-nitrophenyl)imino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino-substituted imines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include nitro-substituted benzaldehydes, amino-substituted imines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetophenone, 2-[(p-nitrophenyl)imino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone oxime: Similar in structure but lacks the nitrophenyl group.
Benzophenone imine: Contains a phenyl group instead of a nitrophenyl group.
p-Nitrobenzaldehyde: Contains a nitrophenyl group but lacks the imine moiety.
Uniqueness
Acetophenone, 2-[(p-nitrophenyl)imino]- is unique due to the presence of both the nitrophenyl and imine groups, which confer distinct chemical reactivity and biological activity.
Propriétés
| 113628-30-1 | |
Formule moléculaire |
C14H10N2O3 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H10N2O3/c17-14(11-4-2-1-3-5-11)10-15-12-6-8-13(9-7-12)16(18)19/h1-10H |
Clé InChI |
SUHDWQQBPVZIAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14308531.png)
